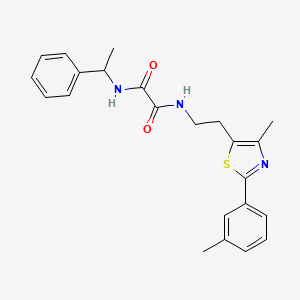
N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide, also known as MTPEO, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Glutamate Receptor Antagonists
Metabotropic glutamate receptors play a crucial role in the central nervous system's functionality. Researchers have explored mGluR5 antagonists like MPEP and MTEP for their potential utility in addressing neurodegeneration, addiction, anxiety, and pain management. The selectivity of these antagonists, particularly their interaction with mGluR5 over mGluR1, and their limited off-target effects, make them promising candidates for therapeutic applications (Lea & Faden, 2006).
Cytoprotective Properties
Ebrotidine exhibits notable cytoprotective properties. Its ability to enhance the physicochemical characteristics of mucus gel, such as its dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity, is significant. This enhancement is directly related to ebrotidine's capacity to promote the synthesis and secretion of components like sulfo- and sialomucins and to foster mucin macromolecular assembly. The drug's role in promoting ulcer healing by enhancing gastric mucosal expression of integrin receptors and in protecting gastric epithelial integrity makes it a potent agent in ulcer treatment (Slomiany, Piotrowski & Slomiany, 1997).
Therapeutic Potential in Addiction
mGluR5 negative allosteric modulators (NAMs) like MTEP and MPEP have been shown to have therapeutic potential that could be translated to clinical settings for treating substance-related and addictive disorders. These compounds have demonstrated effectiveness in reducing self-administration of substances like cocaine, ethanol, and nicotine, suggesting a viable therapeutic window for treating addiction (Mihov & Hasler, 2016).
Role in Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) has been identified as an inhibitor of ethylene action in plants, offering significant potential in agriculture. Its application across a range of fruits, vegetables, and floricultural crops to prevent ethylene effects showcases its importance. Its influence on factors like respiration, ethylene production, and color changes in treated species highlights its versatile role in postharvest management of agricultural produce (Blankenship & Dole, 2003).
Propriétés
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-15-8-7-11-19(14-15)23-26-17(3)20(29-23)12-13-24-21(27)22(28)25-16(2)18-9-5-4-6-10-18/h4-11,14,16H,12-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXZMNTWPKSVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
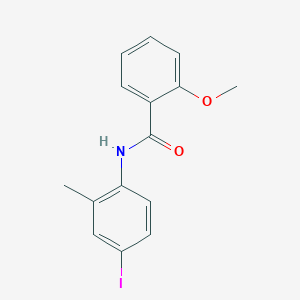
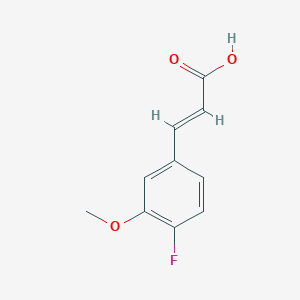
![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
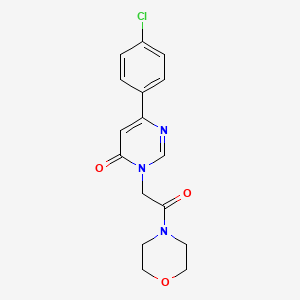
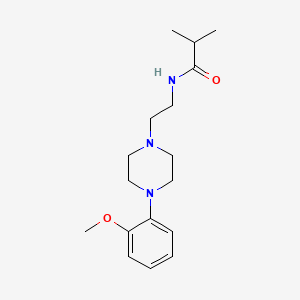
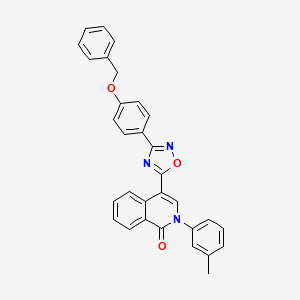
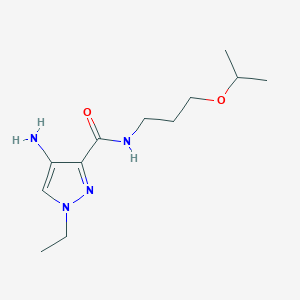

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)